1,4-Bis(3-phenylpropanoyl)-1,4-diazepane

Description

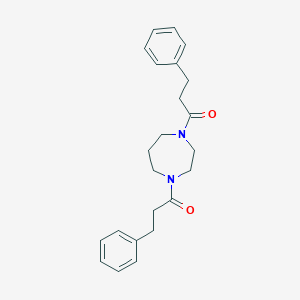

1,4-Bis(3-phenylpropanoyl)-1,4-diazepane is a derivative of the 1,4-diazepane heterocyclic scaffold, characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The compound is functionalized with two 3-phenylpropanoyl groups, which introduce aromaticity and lipophilicity. These compounds are frequently utilized as intermediates in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for receptor binding .

Properties

Molecular Formula |

C23H28N2O2 |

|---|---|

Molecular Weight |

364.5g/mol |

IUPAC Name |

3-phenyl-1-[4-(3-phenylpropanoyl)-1,4-diazepan-1-yl]propan-1-one |

InChI |

InChI=1S/C23H28N2O2/c26-22(14-12-20-8-3-1-4-9-20)24-16-7-17-25(19-18-24)23(27)15-13-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2 |

InChI Key |

RWRFBMBENUPKPD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of 1,4-Diazepane Derivatives

Key Observations:

Substituent Impact on Bioactivity: Polar Groups (e.g., sulfonyl in SB-756050): Improve target specificity but often reduce oral bioavailability due to poor absorption . Aromatic/Heteroaromatic Groups (e.g., pyridinyl in C15): Enhance antiviral or receptor-binding activities through π-π stacking and hydrogen bonding . Lipophilic Groups (e.g., phenylpropanoyl): Likely increase membrane permeability but may compromise solubility, necessitating formulation optimization.

Synthetic Challenges: Cyclization steps (e.g., forming the 1,4-diazepane ring) require precise control of pH and leaving groups to avoid side products . Bulky substituents, such as phenylpropanoyl, may necessitate tailored catalysts or reaction conditions for efficient coupling .

Structure-Activity Relationships (SAR) :

- The 1,4-diazepane core provides conformational flexibility, enabling interactions with diverse biological targets.

- Substituent bulk and electronic properties dictate efficacy; for example, ethoxy groups in nicotinic receptor agonists improve binding without steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.